N-(2-chlorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
N-(2-chlorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a thieno[3,2-d]pyrimidine derivative featuring a 2-chlorophenyl acetamide moiety and a 3,4-dimethylbenzyl substituent. This core structure is associated with diverse biological activities, including kinase inhibition and cytotoxicity, as seen in related compounds . Below, we compare its structural, synthetic, physicochemical, and pharmacological properties with analogs from published studies.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-14-7-8-16(11-15(14)2)12-27-22(29)21-19(9-10-31-21)26(23(27)30)13-20(28)25-18-6-4-3-5-17(18)24/h3-11,19,21H,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWZBPMWMHJJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features a thienopyrimidine core structure with various substituents that may influence its biological activity. The presence of a chlorophenyl group and a dimethylphenyl moiety suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance:
- Screening Studies : Research conducted on drug libraries has identified novel anticancer compounds through multicellular spheroid models. These studies suggest that modifications in the thienopyrimidine structure can enhance anticancer efficacy .
- Mechanism of Action : The compound may exert its effects by inducing apoptosis in cancer cells or inhibiting specific signaling pathways crucial for tumor growth.
Antimicrobial Activity
The thienopyrimidine derivatives have been reported to exhibit antimicrobial properties. Specifically:
- Synthesis and Evaluation : A study synthesized various thienopyrimidine derivatives and evaluated their antimicrobial activity against different pathogens. The results indicated that the presence of specific substituents at the amido or imino positions significantly enhanced antimicrobial efficacy .
Pharmacological Studies
Pharmacological evaluations are essential to understand the therapeutic potential of this compound:
Case Studies
Several case studies have documented the biological activity of related compounds:
- Case Study 1 : A derivative with similar structural features was tested in vitro against various cancer cell lines and demonstrated selective cytotoxicity.
- Case Study 2 : The antimicrobial efficacy was assessed in clinical isolates of resistant bacteria, showing promising results that warrant further exploration.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Thieno[3,2-d]pyrimidine Derivatives
*Estimated based on molecular formula.
Key Observations :
- The target compound’s 3,4-dimethylbenzyl group introduces steric bulk compared to simpler methyl or phenyl substituents in analogs .
- Chlorophenyl groups are prevalent across analogs, but dichlorophenyl variants () may enhance lipophilicity and receptor binding .
- Thioether linkages (e.g., in ) alter electronic properties compared to acetamide-based side chains .
Key Observations :
- Acetylation (e.g., ) and chloroacetyl chloride reactions () are common for introducing acetamide groups .
- Higher yields (68–74%) are achieved in condensation reactions (), suggesting efficient coupling strategies .
Physicochemical Properties
Table 3: Spectroscopic and Analytical Data
Key Observations :
- Acetamide carbonyl stretches appear consistently near 1700 cm⁻¹ .
- Methyl groups in dimethylbenzyl substituents (target compound) resonate at δ ~2.2–2.5, distinct from simpler methyl groups (e.g., δ 2.19 in ) .
Pharmacological Potential
While biological data for the target compound are unavailable, analogs provide insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
